molecular formula C4H9NO4S B103087 Acetyltaurine CAS No. 19213-70-8

Acetyltaurine

Cat. No.: B103087
CAS No.: 19213-70-8
M. Wt: 167.19 g/mol
InChI Key: CXJAAWRLVGAKDV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Acetyltaurine, also known as N-Acetyltaurine, is an endogenous metabolite formed as a result of the acetylation of taurine Taurine has been identified as an endogenously produced anti-inflammatory, anti-immunosenescence, and anti-aging molecule .

Mode of Action

For instance, taurine has been shown to reduce cellular senescence, protect against telomerase deficiency, suppress mitochondrial dysfunction, decrease DNA damage, and attenuate inflammation

Biochemical Pathways

This compound is formed as a result of an acetylation of taurine, with the main substrate for this reaction being acetate . This process is part of the endogenous taurine metabolism, which involves dedicated enzymes for the biosynthesis of taurine from cysteine and the downstream derivatization of taurine into secondary taurine metabolites . One such metabolite is this compound .

Pharmacokinetics

It is known that levels of this compound are dynamically regulated by diverse physiological perturbations that alter taurine and/or acetate flux, including endurance exercise, nutritional taurine supplementation, and alcohol consumption .

Result of Action

Given its derivation from taurine, it may share some of taurine’s known effects, such as reducing cellular senescence, protecting against telomerase deficiency, suppressing mitochondrial dysfunction, decreasing dna damage, and attenuating inflammation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its levels are known to increase after the consumption of alcohol and after extended physical activity (ketoacidosis) . This suggests that both lifestyle and dietary factors can influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

Acetyltaurine plays a significant role in biochemical reactions, particularly in the context of taurine metabolism. It is formed through the acetylation of taurine, with acetate serving as the main substrate for this reaction . The enzyme responsible for this acetylation is taurine N-acetyltransferase, which catalyzes the transfer of an acetyl group from acetyl-CoA to taurine . This compound interacts with various biomolecules, including proteins and enzymes involved in metabolic pathways. These interactions are crucial for maintaining cellular homeostasis and regulating metabolic fluxes .

Cellular Effects

This compound has been shown to influence various cellular processes. In skeletal muscle cells, this compound production increases during endurance exercise, indicating its role in energy metabolism . It also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to modulate the activity of certain enzymes involved in energy production and metabolic regulation . Additionally, this compound’s impact on cellular metabolism is evident in its role as a biomarker for hyperacetatemia, reflecting changes in acetate levels within the body .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific enzymes and proteins. Taurine N-acetyltransferase catalyzes the acetylation of taurine, resulting in the formation of this compound . This reaction is reversible, with this compound being hydrolyzed back to taurine and acetate by the same enzyme . This compound’s effects at the molecular level include enzyme inhibition or activation, binding interactions with biomolecules, and changes in gene expression. These molecular interactions are essential for regulating metabolic pathways and maintaining cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound levels increase in response to certain stimuli, such as alcohol consumption and endurance exercise . The stability of this compound in biological samples has been assessed, with findings indicating that it is efficiently excreted by the kidneys . Long-term studies have also explored the effects of this compound on cellular metabolism and function, revealing its potential as a biomarker for metabolic conditions .

Dosage Effects in Animal Models

The effects of this compound at different dosages have been investigated in animal models. Studies have shown that varying dosages of this compound can influence metabolic processes and physiological outcomes. For example, administration of this compound to mice has been associated with reduced body weight, improved glucose homeostasis, and decreased adiposity . These effects are dose-dependent, with higher doses potentially leading to adverse effects such as toxicity or metabolic imbalances .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to taurine and acetate metabolism. The enzyme taurine N-acetyltransferase plays a central role in the acetylation of taurine, leading to the formation of this compound . This compound is dynamically regulated by physiological perturbations that alter taurine and acetate flux, such as endurance exercise and alcohol consumption . This compound’s involvement in these pathways highlights its significance in maintaining metabolic balance and responding to changes in metabolic demands .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. This compound is transported across cell membranes and distributed to various tissues, where it exerts its biochemical effects . The localization and accumulation of this compound within cells are influenced by its interactions with transporters and binding proteins, which regulate its movement and availability for metabolic processes .

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Studies have shown that this compound is localized in the renal cortex, where it is actively synthesized . This subcellular localization is crucial for its function as a biomarker and its involvement in metabolic regulation. The presence of this compound in specific cellular compartments underscores its role in maintaining cellular homeostasis and responding to metabolic changes .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-acetyl Taurine is synthesized through the acetylation of taurine using acetate as the main substrate. The reaction typically involves the use of acetic anhydride or acetyl chloride in the presence of a base such as pyridine .

Industrial Production Methods: Industrial production of N-acetyl Taurine follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. High-performance liquid chromatography (HPLC) and mass spectrometry (MS/MS) are often employed to quantify and purify the compound .

Chemical Reactions Analysis

Types of Reactions: N-acetyl Taurine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted compounds .

Scientific Research Applications

N-acetyl Taurine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: N-acetyl Taurine is unique due to its specific role as a biomarker for ethanol metabolism and its high hygroscopicity, which makes it valuable in industrial applications such as the production of flexible materials .

Properties

IUPAC Name

2-acetamidoethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO4S/c1-4(6)5-2-3-10(7,8)9/h2-3H2,1H3,(H,5,6)(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXJAAWRLVGAKDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80172779
Record name Acetyltaurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80172779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19213-70-8
Record name N-Acetyltaurine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19213-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetyltaurine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019213708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetyltaurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80172779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ACETYLTAURINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UL4H5MX8B7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name N-Acetyltaurine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0240253
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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